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molecular formula C6H4N2O B016790 2-Hydroxynicotinonitrile CAS No. 20577-27-9

2-Hydroxynicotinonitrile

Cat. No. B016790
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Patent
US07297792B2

Procedure details

Bromine (29 ml, 560 mmol) was added to a stirred solution of 2-oxo-1,2-dihydro-pyridine-3-carbonitrile (34 g, 280 mmol) in acetic acid (180 ml) at room temperature. After 14 hours the reaction mixture was concentrated in vacuo and the resulting oil was trituated with ethanol to afford the title compound as a solid.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[O:3]=[C:4]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][NH:5]1>C(O)(=O)C>[Br:1][C:7]1[CH:8]=[C:9]([C:10]#[N:11])[C:4](=[O:3])[NH:5][CH:6]=1

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
BrBr
Name
Quantity
34 g
Type
reactant
Smiles
O=C1NC=CC=C1C#N
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 14 hours the reaction mixture was concentrated in vacuo
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(NC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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